2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide is a chiral compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a fluorobenzyl group, and an isopropyl group attached to a propanamide backbone. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 3-fluorobenzyl chloride, and isopropylamine.
Formation of Intermediate: The first step involves the protection of the amino group of (S)-2-amino-3-methylbutanoic acid, followed by the reaction with 3-fluorobenzyl chloride to form an intermediate.
Deprotection and Coupling: The intermediate is then deprotected, and the resulting compound is coupled with isopropylamine to yield (S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(3-chlorobenzyl)-N-isopropylpropanamide
- (S)-2-Amino-N-(3-bromobenzyl)-N-isopropylpropanamide
- (S)-2-Amino-N-(3-methylbenzyl)-N-isopropylpropanamide
Uniqueness
(S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of (S)-2-Amino-N-(3-fluorobenzyl)-N-isopropylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H19FN2O |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19FN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3 |
InChI Key |
XJCITLWRUOYODL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)F)C(=O)C(C)N |
Origin of Product |
United States |
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